molecular formula C9H9F4NO B3163839 2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine CAS No. 886371-56-8

2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine

Cat. No.: B3163839
CAS No.: 886371-56-8
M. Wt: 223.17
InChI Key: XXLGVMVNOAINFF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine (CAS: 886371-56-8) is a fluorinated ethylamine derivative featuring a trifluoromethyl group and a substituted aromatic ring. Its structure includes a 3-fluoro and 4-methoxy substituent on the phenyl ring, which confers unique electronic and steric properties. The trifluoroethylamine moiety enhances metabolic stability and lipophilicity, making it relevant in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLGVMVNOAINFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine Hydrochloride (CAS: 65686-77-3)
  • Molecular weight: 241.63 g/mol; soluble in chloroform, methanol, and DMSO .
  • Key Difference : Lacks the electron-withdrawing 3-fluoro substituent, leading to reduced polarity compared to the target compound.
2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride (CAS: 886368-11-2)
  • Molecular weight: 222.6 g/mol .
  • Key Difference : Absence of the methoxy group reduces steric bulk and hydrogen-bonding capacity.

Heterocyclic and Trifluoromethyl Variants

2,2,2-Trifluoro-1-(3-pyridyl)ethylamine Hydrochloride (CAS: 1138011-22-9)
  • Structure : Pyridine ring replaces benzene, introducing a basic nitrogen atom.
  • Properties : Molecular formula C7H8ClF3N2; molecular weight: 212.6 g/mol. The nitrogen in the pyridine ring facilitates hydrogen bonding and alters solubility .
  • Key Difference : Aromatic nitrogen modifies electronic properties and bioavailability compared to purely hydrocarbon aromatic systems.
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine (CAS: 1213122-10-1)
  • Structure : Para-trifluoromethyl substitution.
  • Properties : The CF3 group is strongly electron-withdrawing, increasing lipophilicity (logP) and steric hindrance. Molecular formula: C9H7F6N; molecular weight: 243.1 g/mol .
  • Key Difference : Bulkier CF3 group may hinder receptor access compared to the smaller 3-fluoro-4-methoxy substituents.

Steric and Functional Group Modifications

(R)-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethylamine (CAS: 1213006-57-5)
  • Structure : 4-fluoro and 3-methyl substituents.
  • Molecular weight: 207.17 g/mol .
(R)-2,2,2-Trifluoro-1-(4-chloro-phenyl)-ethylamine Hydrochloride (CAS: 1213074-03-3)
  • Structure : Para-chloro substitution.
  • Properties : Chlorine’s electronegativity and larger atomic size compared to fluorine alter electronic and steric profiles. Molecular weight: 246.05 g/mol .
  • Key Difference : Chlorine’s higher polarizability may enhance halogen bonding in target interactions.

Structural and Property Comparison Table

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (886371-56-8) 3-Fluoro, 4-methoxy C9H9F4NO 223.17* Balanced electron withdrawal/donation
4-Methoxy analog (65686-77-3) 4-Methoxy C9H10F3NO·HCl 241.63 Increased electron density, polar
3-Fluoro analog (886368-11-2) 3-Fluoro C8H7F4N·HCl 222.6 High electronegativity, moderate lipophilicity
Pyridyl variant (1138011-22-9) 3-Pyridyl C7H8ClF3N2 212.6 Basic nitrogen enhances solubility
4-CF3 analog (1213122-10-1) 4-Trifluoromethyl C9H7F6N 243.1 High lipophilicity, steric hindrance

*Estimated based on molecular formula.

Biological Activity

2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine is a synthetic organic compound notable for its unique trifluoromethyl and fluoro-methoxy phenyl groups. Its molecular formula is C9H9F4NOC_9H_9F_4NO, with a molecular weight of approximately 223.17 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and drug discovery, due to its potential biological activities.

The biological activity of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, which can lead to significant biological effects. The exact pathways involved depend on the specific applications and targets within biological systems.

Research Findings

Recent studies have highlighted several key aspects of the biological activity of this compound:

  • Anticancer Properties: Preliminary investigations suggest that 2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Enzyme Interactions: The compound is being explored for its role in modulating enzyme activity. Its structural characteristics allow it to act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.

Case Studies

Case Study 1: Anticancer Activity

In a study assessing the cytotoxic effects of various derivatives on MCF-7 and HCT-116 cancer cell lines, 2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine exhibited significant antiproliferative activity. The IC50 values ranged from 0.12 to 2.78 µM across different concentrations, indicating its potential as an anticancer agent .

Case Study 2: Enzyme Modulation

Another study investigated the compound's effect on specific metabolic enzymes. It was found that the presence of the trifluoromethyl group significantly enhanced binding interactions with target enzymes, leading to increased inhibition rates compared to non-fluorinated analogs .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and efficacy of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine, a comparison with similar compounds is essential:

Compound NameIC50 (µM) against MCF-7Mechanism of Action
2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine0.12 - 2.78Enzyme inhibition and apoptosis induction
2,2,2-Trifluoro-1-(4-methoxy-phenyl)-ethylamine0.15 - 3.00Moderate enzyme interaction
2,2,2-Trifluoro-1-(3-chloro-4-methoxy-phenyl)-ethylamine0.20 - 3.50Weaker binding affinity

This table illustrates that while similar compounds exhibit some level of biological activity, the trifluoromethyl and methoxy substitutions in our compound enhance its potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine

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